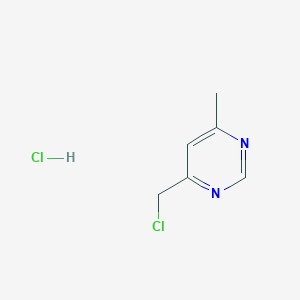

4-(Chloromethyl)-6-methylpyrimidine hydrochloride

Descripción

BenchChem offers high-quality 4-(Chloromethyl)-6-methylpyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-6-methylpyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(chloromethyl)-6-methylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-4-8-5;/h2,4H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAOCQWNKVVJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Properties, Reactivity, and Synthetic Utility of 4-(Chloromethyl)-6-methylpyrimidine Hydrochloride: A Comprehensive Technical Guide

Introduction

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry and agrochemical development. Functionalized pyrimidines serve as core pharmacophores in a vast array of therapeutic agents, ranging from kinase inhibitors to antihistamines. Among the most versatile building blocks for elaborating these scaffolds is 4-(chloromethyl)-6-methylpyrimidine hydrochloride. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its application in advanced synthetic workflows.

Physicochemical Properties and Structural Dynamics

Understanding the baseline properties of 4-(chloromethyl)-6-methylpyrimidine hydrochloride is critical for optimizing reaction conditions and ensuring long-term reagent stability.

Table 1: Key Physicochemical Properties

| Property | Value |

| Compound Name | 4-(Chloromethyl)-6-methylpyrimidine hydrochloride |

| CAS Number | 1956335-44-6 |

| Molecular Formula | |

| Molecular Weight | 179.05 g/mol (Salt) |

| SMILES | Cc1cc(ncn1)CCl.Cl |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in |

The Causality of the Hydrochloride Salt Formulation: The free base of 4-(chloromethyl)-6-methylpyrimidine contains both a highly nucleophilic pyrimidine nitrogen and a highly electrophilic chloromethyl group. If left as a free base, the molecule is prone to spontaneous intermolecular self-alkylation, leading to the formation of inactive polymeric quaternary ammonium salts. Formulating the compound as a hydrochloride salt protonates the pyrimidine nitrogen, drastically reducing its nucleophilicity and rendering the compound stable for extended storage.

Core Reactivity: The Electrophilic Hub

The synthetic value of this compound lies in the exceptional reactivity of its chloromethyl group. The nitrogen atoms in the pyrimidine ring withdraw electron density via strong inductive (-I) and resonance (-M) effects. This electron deficiency is transmitted to the exocyclic carbon at the 4-position. Consequently, the C-Cl bond is highly polarized, making the "aza-benzylic" carbon exceptionally susceptible to

This heightened electrophilicity allows for divergent synthetic applications, enabling the rapid generation of diverse chemical libraries.

Divergent synthetic pathways of 4-(chloromethyl)-6-methylpyrimidine HCl.

Applications in Drug Development and Agrochemicals

-

Agrochemical Fungicides: The etherification and amination of the chloromethyl group yield derivatives that exhibit potent fungicidal activity. For instance, these pyrimidine derivatives are highly effective against agricultural pathogens such as Botrytis cinerea (gray mold) and Pyricularia oryzae (rice blast)[1].

-

Pharmacological Ligands: Thioether and amine derivatives of this scaffold are critical in the synthesis of pharmacologically active guanidine compounds, which serve as highly selective histamine receptor ligands[2].

-

Kinase Inhibitors: The 6-methylpyrimidine core frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors, with the 4-methyl substitution vector directing solubilizing groups into the solvent-exposed region of the kinase domain.

Experimental Protocols: Self-Validating Methodologies

To harness the reactivity of 4-(chloromethyl)-6-methylpyrimidine hydrochloride, precise control over reaction conditions is required. The following protocol details a standard nucleophilic amination, engineered for high yield and minimal side reactions.

Standard experimental workflow for nucleophilic substitution reactions.

Step-by-Step Protocol: Nucleophilic Amination

-

Free Base Generation: Suspend 4-(chloromethyl)-6-methylpyrimidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the pyrimidine hydrochloride to generate the reactive free base without competing with the primary nucleophile in the subsequent

reaction. The 0°C temperature suppresses any transient self-alkylation.

-

-

Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 eq) to the 0°C solution.

-

Causality: Slow addition prevents localized exothermic spikes, which could lead to polyalkylation or degradation of the aza-benzylic chloride.

-

-

Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4-6 hours.

-

Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) under UV light (254 nm) and Liquid Chromatography-Mass Spectrometry (LC-MS). The complete consumption of the starting material mass (m/z 143 for the free base) and the appearance of the target product mass validates the end of the reaction.

-

-

Aqueous Workup: Quench the reaction by adding saturated aqueous ammonium chloride (

). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).-

Causality: Saturated

provides a mildly acidic quench that neutralizes excess DIPEA and unreacted aliphatic amines, driving them into the aqueous layer, while the less basic pyrimidine product partitions into the organic layer.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

), and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Handling, Storage, and Stability

Due to the hygroscopic nature of the hydrochloride salt, 4-(chloromethyl)-6-methylpyrimidine HCl must be stored in a tightly sealed container, preferably under a desiccated inert atmosphere (Argon or Nitrogen) at 2-8°C. Exposure to ambient moisture can lead to slow hydrolysis of the chloromethyl group, converting it to the corresponding inactive 4-hydroxymethyl-6-methylpyrimidine derivative.

References

- European Patent Office. "EP0270111A1 - Pyrimidine derivatives and agricultural or horticultural fungicidal composition contaning the same". Google Patents.

- United States Patent and Trademark Office. "US3950333A - Pharmacologically active guanidine compounds". Google Patents.

Sources

Molecular structure and reactivity of 4-(Chloromethyl)-6-methylpyrimidine HCl

An In-depth Technical Guide to 4-(Chloromethyl)-6-methylpyrimidine HCl: Molecular Structure, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-6-methylpyrimidine hydrochloride, a reactive intermediate with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogs and established chemical principles to offer a robust resource for researchers and scientists. We will delve into its molecular architecture, predictable reactivity, plausible synthetic routes, and its promising applications as a scaffold in the design of novel therapeutics.

Molecular Structure and Physicochemical Properties

4-(Chloromethyl)-6-methylpyrimidine hydrochloride possesses a core pyrimidine ring, a structural motif found in numerous biologically active compounds, including the nucleobases of DNA and RNA.[1] The hydrochloride salt enhances its stability and solubility in certain solvents. The key features of its structure are the reactive chloromethyl group at the 4-position and a methyl group at the 6-position, which can influence its electronic properties and steric interactions.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly enhances the electrophilicity of the carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack.[2] This inherent reactivity is the cornerstone of its utility as a synthetic building block.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source (Analog) |

| Molecular Formula | C₆H₈Cl₂N₂ | - |

| Molecular Weight | 179.05 g/mol | - |

| Appearance | Predicted to be a crystalline solid | [4] |

| Boiling Point | > 200 °C (decomposes) | - |

| Solubility | Soluble in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMF, DMSO) | [5] |

| pKa | Estimated to be around 2-3 for the pyrimidine nitrogen protonation | - |

Plausible Synthetic Pathways

A definitive, published synthesis for 4-(Chloromethyl)-6-methylpyrimidine HCl is not available. However, a highly plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis and functionalization of pyrimidine derivatives. The most likely precursor is 4-hydroxy-6-methylpyrimidine, which can be synthesized from commercially available starting materials.[6] The subsequent conversion of the hydroxyl group to a chloromethyl group is a standard transformation in organic chemistry.

Proposed Two-Step Synthesis:

Step 1: Synthesis of 4-Methyl-6-hydroxypyrimidine

This precursor can be synthesized via the condensation of ethyl acetoacetate and thiourea, followed by desulfurization.[6]

Step 2: Chlorination of 4-Methyl-6-hydroxypyrimidine

The conversion of the hydroxypyrimidine to the chloromethylpyrimidine likely proceeds through an initial chlorination of the hydroxyl group on the ring, followed by functionalization of the methyl group. A more direct route would involve the chlorination of a 4-hydroxymethyl-6-methylpyrimidine precursor. Given the available literature, the chlorination of the ring is a well-established process.[7]

A plausible route would be the conversion of 4-methyl-6-hydroxypyrimidine to 4-chloro-6-methylpyrimidine, followed by radical chlorination of the methyl group.[8]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ontosight.ai [ontosight.ai]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

Stability and Handling of Chloromethyl Pyrimidine Derivatives: A Technical Guide

Topic: Stability of chloromethyl pyrimidine derivatives in ambient conditions Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chloromethyl pyrimidines are high-value electrophilic intermediates extensively used in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals. However, their utility is often compromised by their inherent instability. Unlike simple benzyl chlorides, the pyrimidine ring introduces a "push-pull" electronic environment that accelerates both hydrolysis and intermolecular self-quaternization. This guide provides a mechanistic analysis of these degradation pathways and establishes a validated protocol for their storage, handling, and quality control.

Part 1: The Mechanistic Basis of Instability

To preserve these reagents, one must understand the specific failure modes governed by the pyrimidine nucleus. The instability arises from two competing mechanisms: Nucleophilic Hydrolysis and Autocatalytic Self-Quaternization .

Electronic "Push-Pull" Dynamics

The chloromethyl group is activated by the electron-deficient pyrimidine ring, making the methylene carbon highly electrophilic (

-

The Pull: The diazine ring withdraws electron density, polarizing the

bond and making it a prime target for external nucleophiles (water, alcohols). -

The Push (The Killer): In the free base form, the pyrimidine ring nitrogens possess a lone pair. In concentrated solutions or the solid state, the nitrogen of one molecule attacks the chloromethyl group of another.

Degradation Pathways

The following diagram illustrates the kinetic competition between environmental hydrolysis and intrinsic polymerization.

Figure 1: Mechanistic degradation pathways of chloromethyl pyrimidines. Note the autocatalytic role of HCl and the irreversible formation of polymeric salts.

Part 2: Environmental Impact & Stability Data

The stability of these derivatives is non-linear with respect to temperature and solvent choice. The following data summarizes the half-life (

Table 1: Stability Profile in Various Conditions[1]

| Condition | State/Solvent | Estimated Stability ( | Primary Degradation Mode |

| Ambient (25°C) | Solid (Free Base) | 24 - 48 Hours | Self-Quaternization (Polymerization) |

| Ambient (25°C) | Solid (HCl Salt) | > 6 Months | Minimal (Protected N-site) |

| Refrigerated (4°C) | Solid (Free Base) | 1 - 2 Weeks | Slow Dimerization |

| Frozen (-20°C) | Solid (Free Base) | 3 - 6 Months | Stable |

| Solution | Water / Methanol | < 1 Hour | Rapid Solvolysis (Hydrolysis/Methanolysis) |

| Solution | DMSO / DMF | 12 - 24 Hours | Slow Self-Alkylation |

| Solution | DCM / Toluene | 2 - 3 Days | Stable if Anhydrous |

Critical Insight: The Hydrochloride Salt form is significantly more stable than the free base. Protonating the pyrimidine nitrogens removes their nucleophilicity, effectively shutting down the self-quaternization pathway [1].

Part 3: Handling & Stabilization Protocols

This section details a self-validating workflow for handling these compounds. The "Self-Validating" aspect requires an analytical check before the material is committed to a reaction.

Protocol 1: The "Salt Strategy" for Long-Term Storage

If you synthesize the free base, convert it to the HCl salt immediately for storage.

-

Dissolution: Dissolve the crude free base in anhydrous diethyl ether or dioxane.

-

Precipitation: Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C.

-

Filtration: Collect the white precipitate rapidly under an inert atmosphere (Argon/Nitrogen).

-

Drying: Vacuum dry over

to remove trace moisture. -

Storage: Store at -20°C in a vial sealed with Parafilm and placed inside a secondary jar containing desiccant.

Protocol 2: Quality Control (QC) Workflow

Never assume a stored batch is pure. Use this workflow to validate integrity.

Figure 2: Quality Control decision tree. Note that insolubility in organic solvents is a primary indicator of irreversible polymerization.

Analytical Checkpoints

-

Visual: The free base should be a white/pale yellow crystalline solid. Darkening (orange/brown) indicates decomposition.

-

Solubility: The free base is soluble in DCM/Chloroform. The polymerized byproduct is generally insoluble in these solvents.

-

HPLC: Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

Part 4: Safety Considerations

Chloromethyl pyrimidines are potent alkylating agents . Their mechanism of action in synthesis (attacking nucleophiles) mimics their toxicity profile (attacking DNA bases).

-

Genotoxicity: Treat as a potential mutagen. Double-glove (Nitrile) and handle only in a fume hood.

-

Incompatibility:

-

Metals: Do not use metal spatulas or needles if possible; trace iron can catalyze Friedel-Crafts type polymerization.

-

Bases: Avoid mixing with strong bases (NaOH, KOH) unless the reaction is intended; this triggers immediate hydrolysis or polymerization.

-

-

Decontamination: Quench spills with a solution of dilute ammonia or 10% aqueous sodium hydroxide to convert the alkylator to the less toxic alcohol [3].

References

Sources

The Strategic Role of 4-(Chloromethyl)-6-methylpyrimidine HCl in Advanced API Synthesis

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, ubiquitous in the design of kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics. Among the critical building blocks used to construct these complex Active Pharmaceutical Ingredients (APIs) is 4-(Chloromethyl)-6-methylpyrimidine hydrochloride .

As a highly reactive electrophilic intermediate, this compound bridges the gap between basic raw materials and advanced molecular architectures. This guide provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its integration into pharmaceutical workflows, particularly in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors[1] and agricultural fungicides[2].

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of 4-(Chloromethyl)-6-methylpyrimidine HCl is paramount for optimizing reaction conditions and preventing intermediate degradation.

Quantitative Data & Structural Rationale

| Property | Value | Rationale / Impact on Synthesis |

| Chemical Name | 4-(Chloromethyl)-6-methylpyrimidine HCl | Standard IUPAC nomenclature defining the substitution pattern. |

| CAS Number | 1956335-44-6 (Salt) / 98198-62-0 (Free Base) | Essential for procurement and regulatory tracking[3]. |

| Molecular Formula | C6H8Cl2N2 | Indicates the 1:1 stoichiometric presence of the HCl salt. |

| Molecular Weight | 179.05 g/mol | Critical for precise stoichiometric calculations in batch scaling. |

| Physical State | Solid (Powder) | Facilitates accurate weighing, handling, and long-term storage. |

| Electrophilicity | High (Benzylic-like activation) | The electron-withdrawing pyrimidine ring highly activates the C4-chloromethyl group for SN2 displacement[4]. |

The Causality of the Hydrochloride Salt

A common question in process chemistry is why this intermediate is supplied and stored as a hydrochloride salt rather than a free base. The free base of a chloromethylpyrimidine contains both a highly reactive electrophile (the chloromethyl carbon) and a nucleophile (the pyrimidine nitrogens). If left as a free base, the compound is prone to intermolecular auto-alkylation , leading to the formation of inactive quaternary ammonium polymers.

By supplying the compound as an HCl salt, the pyrimidine nitrogens are protonated. This drastically reduces their nucleophilicity, preventing self-condensation and ensuring extended shelf-life and lot-to-lot reproducibility.

Mechanistic Rationale: The SN2 Reactivity Profile

The primary utility of 4-(Chloromethyl)-6-methylpyrimidine HCl lies in its ability to undergo rapid Nucleophilic Substitution (SN2) reactions. The chloromethyl group serves as an ideal electrophilic center for introducing amines, thiols, or alcohols, forming stable C-N, C-S, or C-O bonds[4].

-

Electronic Activation: The pyrimidine ring acts as a strong electron-withdrawing group (EWG) via induction and resonance. This creates a partial positive charge (

) on the benzylic-like carbon of the chloromethyl group, lowering the activation energy required for nucleophilic attack. -

Steric Considerations: The methyl group at the 6-position provides a slight steric shield to one side of the ring, which can influence the conformation of the final API when binding to target proteins (e.g., the hinge region of a kinase), but it is distant enough from the 4-position to not sterically hinder the SN2 transition state.

Workflow for SN2 nucleophilic substitution of chloromethylpyrimidines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the "why") behind the operational action (the "what").

Protocol A: C-N Bond Formation (Synthesis of Kinase Inhibitor Scaffolds)

This protocol describes the amination of the intermediate to form a secondary or tertiary amine, a common linkage in Tyrosine Kinase (TK) inhibitors[1].

Reagents:

-

4-(Chloromethyl)-6-methylpyrimidine HCl (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.5 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation & Free-Basing: Suspend 4-(Chloromethyl)-6-methylpyrimidine HCl in anhydrous DMF at 0°C under an inert N2 atmosphere. Causality: DMF is a polar aprotic solvent; it solvates the base's cation but leaves the nucleophile "naked" and highly reactive. The 0°C temperature controls the exothermic neutralization.

-

Base Addition: Add DIPEA (2.5 eq) dropwise. Causality: 1.0 eq of base is consumed immediately to neutralize the HCl salt and liberate the free base pyrimidine. The remaining 1.5 eq serves to neutralize the HCl generated during the subsequent SN2 reaction, preventing the protonation (and deactivation) of the incoming nucleophilic amine.

-

Nucleophile Addition: Add the target amine (1.1 eq) to the mixture. Stir at room temperature for 30 minutes, then elevate to 60°C for 4-6 hours. Causality: Heating provides the necessary kinetic energy to overcome the SN2 activation barrier.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The disappearance of the starting material mass (m/z 142 for the free base isotope) and the appearance of the product mass confirms conversion. If starting material persists, SN2 is incomplete; verify base equivalents.

-

Workup: Quench the reaction with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine 3 times. Causality: DMF is highly water-soluble; multiple aqueous washes are required to partition it completely out of the organic phase.

-

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: C-S Bond Formation (Synthesis of Thioether Precursors)

Thioether linkages are frequently utilized in the synthesis of aminopyrimidine hybrids for EGFR inhibition[1] and agricultural fungicides[2].

Step-by-Step Methodology:

-

Thiol Activation: Dissolve the target thiol (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the thiol to form a highly nucleophilic thiolate anion. Hydrogen gas evolution serves as a visual self-validation of active deprotonation.

-

Electrophile Introduction: In a separate flask, neutralize 4-(Chloromethyl)-6-methylpyrimidine HCl (1.0 eq) with 1.0 eq of Triethylamine in THF, filter off the resulting salt, and add the filtrate dropwise to the thiolate solution.

-

Reaction: Stir at room temperature for 2 hours. Thiolates are significantly more nucleophilic than amines, often requiring lower temperatures and shorter reaction times.

-

Isolation: Quench carefully with saturated aqueous NH4Cl to destroy excess NaH, extract with Dichloromethane (DCM), and concentrate.

Applications in Drug Development: EGFR Inhibition

One of the most prominent applications of pyrimidine-methanamine derivatives is in the oncology sector, specifically targeting the Epidermal Growth Factor Receptor (EGFR). Mutations in EGFR are primary drivers in Non-Small Cell Lung Cancer (NSCLC).

Compounds synthesized from chloromethylpyrimidines have been developed as aminopyrimidine hybrids that act as potent EGFR Tyrosine Kinase inhibitors[1]. The pyrimidine core acts as a bioisostere for the adenine ring of ATP. It inserts itself into the ATP-binding pocket (the hinge region) of the EGFR kinase domain, forming critical hydrogen bonds with residues such as Met793[1].

The 4-methyl substitution (derived from the chloromethyl group post-reaction) and the 6-methyl group project into the hydrophobic pockets of the kinase, enhancing binding affinity and selectivity over normal fibroblasts[1].

Mechanism of pyrimidine-based inhibitors blocking EGFR kinase activation.

Conclusion

4-(Chloromethyl)-6-methylpyrimidine HCl is far more than a simple building block; it is a precisely engineered intermediate designed to balance shelf-stability with high SN2 reactivity. By understanding the causality behind its salt form and its electronic activation, synthetic chemists can leverage this compound to construct highly complex, targeted therapeutics—from advanced agricultural fungicides to next-generation oncology drugs.

References

-

BIOFOUNT. "98198-62-0 | 4-(chloromethyl)-6-methylpyrimidine." BIOFOUNT Database. Available at:[Link]

-

National Center for Biotechnology Information (PMC). "Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents." PMC Database. Available at: [Link]

- Google Patents. "EP0270111A1 - Pyrimidine derivatives and agricultural or horticultural fungicidal composition contaning the same." Google Patents.

Sources

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0270111A1 - Pyrimidine derivatives and agricultural or horticultural fungicidal composition contaning the same - Google Patents [patents.google.com]

- 3. 98198-62-0|4-(chloromethyl)-6-methylpyrimidine|4-(chloromethyl)-6-methylpyrimidine|-范德生物科技公司 [bio-fount.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Profiling of Methylated Pyrimidine Hydrochlorides: A Technical Guide for Process Scale-Up

Executive Summary & Mechanistic Grounding

Methylated pyrimidine hydrochlorides—such as 2-(chloromethyl)pyrimidine hydrochloride and 4-methylpyrimidine derivatives—are privileged scaffolds in pharmaceutical synthesis and materials science 1. The transition from bench-scale discovery to commercial manufacturing requires a rigorous understanding of their thermodynamic properties. Thermodynamic profiling is not merely a regulatory checkbox; it is the fundamental basis for designing intrinsically safe and efficient chemical processes.

The protonation of the pyrimidine nitrogen to form a hydrochloride salt significantly alters the crystal lattice energy. The introduction of a methyl group further modulates this via hyperconjugation, which redistributes electron density across the heterocyclic ring. Density Functional Theory (DFT) studies demonstrate that these hyperconjugative interactions lower the Highest Occupied Molecular Orbital (HOMO) energy, thereby impacting both the standard molar enthalpy of formation (

Core Thermodynamic Properties

Understanding the thermodynamic baseline of these compounds is critical for predicting solubility, phase transitions, and reaction exotherms. Table 1 synthesizes key quantitative thermodynamic parameters derived from calorimetric studies and kinetic modeling.

Table 1: Summarized Thermodynamic Data for Methylated Pyrimidines and Salts

| Compound / System | Thermodynamic Parameter | Value | Analytical Method / Source |

| 2-(Chloromethyl)pyrimidine HCl | Reaction Enthalpy ( | ~ -150 kJ/mol | Reaction Calorimetry (N-alkylation) 4 |

| 2-(Chloromethyl)pyrimidine HCl | Specific Heat Capacity ( | 2.5 J/g·K | Reaction Calorimetry 4 |

| Pyrimethanil butanedioic salt | Enthalpy of Formation ( | -285.4 ± 5.5 kJ/mol | Isoperibol Oxygen-Bomb Calorimetry |

| 4-Methylpyrimidine | Activation Energy ( | 83.5 kcal/mol | Shock Tube / Kinetic Modeling 5 |

Experimental Protocols for Thermodynamic Validation

To ensure scientific trustworthiness, the protocols used to extract thermodynamic values must be self-validating systems. The following methodologies detail the exact causality behind each operational step to prevent data artifacts.

Protocol A: Differential Scanning Calorimetry (DSC) for and Phase Transitions

This protocol is utilized to determine the specific heat capacity and thermal stability of the pyrimidine hydrochloride solid state 6.

-

Sample Preparation : Weigh 2.0–5.0 mg of the methylated pyrimidine hydrochloride into an aluminum crucible and seal it hermetically.

-

Causality : We utilize a hermetically sealed pan rather than a standard vented pan to suppress the premature volatilization of the hydrochloride component (loss of HCl gas). Uncontrolled volatilization manifests as an endothermic artifact, which would artificially broaden the melting endotherm and skew the heat capacity integration.

-

-

Isothermal Baseline Stabilization : Hold the sample at 25 °C for 10 minutes under a continuous dry nitrogen purge (50 mL/min).

-

Causality : The nitrogen purge prevents oxidative degradation and removes residual moisture. The isothermal hold ensures thermal equilibrium between the sample and the reference sensor, establishing a true zero-heat-flow baseline.

-

-

Dynamic Heating Ramp : Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min.

-

Causality : A 10 °C/min rate provides the optimal signal-to-noise ratio. Faster rates induce thermal lag (where the sample core temperature trails the sensor), while slower rates result in a heat flow signal too weak to accurately integrate for

determination.

-

-

Data Integration : Calculate the specific heat capacity by comparing the heat flux of the sample against a known synthetic sapphire standard run under identical conditions.

Fig 1. Step-by-step DSC workflow for thermodynamic profiling.

Protocol B: Reaction Calorimetry (RC) for Exotherm Management

When utilizing 2-(chloromethyl)pyrimidine hydrochloride in N-alkylation reactions, the highly exothermic nature of the transformation (

-

Solvent Equilibration : Charge the reactor with the solvent and the nucleophilic substrate. Equilibrate to the target reaction temperature (e.g., 5 °C).

-

Causality : Establishing a stable thermal baseline is required to accurately measure the heat of reaction (

) without interference from the sensible heat of the solvent.

-

-

Semi-Batch Reagent Addition : Dose the pyrimidine hydrochloride solution via a precision syringe pump over 60–120 minutes.

-

Causality : Continuous, slow addition limits the accumulation of unreacted species. By operating in a feed-controlled regime, the rate of heat evolution directly mirrors the reaction kinetics, preventing a sudden, uncontrollable adiabatic temperature rise (

).

-

-

Heat Flow Monitoring & MTSR Calculation : Continuously monitor the reactor jacket temperature required to maintain isothermal conditions. Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) using the formula:

.-

Causality : If the MTSR exceeds the boiling point of the solvent or the decomposition onset temperature of the pyrimidine salt, the process is flagged for severe thermal runaway risk, mandating a redesign of the cooling capacity or dilution ratio.

-

Fig 2. Calorimetric safety assessment for exothermic pyrimidine reactions.

Conclusion

For drug development professionals, treating thermodynamic profiling as an integrated component of route scouting—rather than a post-hoc safety check—is paramount. By leveraging rigorous calorimetric protocols and understanding the structural causality behind the data, scientists can safely scale the synthesis of methylated pyrimidine hydrochlorides, ensuring both process safety and high-fidelity manufacturing.

References

-

Lifshitz, A., et al. "Thermal Decomposition of 4-Methylpyrimidine. Experimental Results and Kinetic Modeling." American Chemical Society. 5

-

Sreenivas, B., et al. "Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine." ResearchGate. 2

-

BenchChem Technical Support. "Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride." Benchchem. 4

-

Liu, Y. P., et al. "Molar heat capacities and standard molar enthalpy of formation of pyrimethanil butanedioic salt." R Discovery / Thermochimica Acta. 7

-

BenchChem. "(5-Methylpyrimidin-2-yl)methanamine Chemical Properties." Benchchem. 1

-

Coman, D., et al. "Effect of dC → d(m5C) Substitutions on the Folding of Intramolecular Triplexes." PMC. 3

-

ResearchGate. "Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC." ResearchGate. 6

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of dC → d(m5C) Substitutions on the Folding of Intramolecular Triplexes with Mixed TAT and C+GC Base Triplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

The Strategic Application of 4-(Chloromethyl)-6-methylpyrimidine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic agent design. Its versatile nature and proven biological significance have led to its incorporation into a multitude of FDA-approved drugs.[1] Among the vast family of pyrimidine-based building blocks, 4-(Chloromethyl)-6-methylpyrimidine hydrochloride (CAS No. 1956335-44-6) has emerged as a critical intermediate, prized for its dual reactivity that enables the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this valuable synthetic tool.

Molecular Profile and Physicochemical Properties

4-(Chloromethyl)-6-methylpyrimidine hydrochloride is the salt form of its free base, 4-(chloromethyl)-6-methylpyrimidine (CAS No. 98198-62-0). The presence of both a reactive chloromethyl group and a chloro-substituted pyrimidine ring offers two distinct points for nucleophilic substitution, making it a highly versatile reagent in the synthesis of diverse compound libraries.

| Property | Value |

| CAS Number | 1956335-44-6 (hydrochloride) |

| 98198-62-0 (free base)[2] | |

| Molecular Formula | C₆H₈Cl₂N₂ |

| Molecular Weight | 179.05 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO |

Synthesis of the Core Intermediate

While a direct and detailed protocol for the synthesis of 4-(Chloromethyl)-6-methylpyrimidine hydrochloride is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from the established synthesis of structurally similar compounds, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[3][4] The proposed synthesis involves a two-step process starting from a suitable pyrimidinone precursor.

dot

Caption: Proposed synthetic pathway for 4-(Chloromethyl)-6-methylpyrimidine.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 6-(Hydroxymethyl)-4-methyl-pyrimidin-4(1H)-one

A mixture of 6-methyl-4(3H)-pyrimidinone and an excess of aqueous formaldehyde is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield the hydroxymethyl intermediate.

Step 2: Synthesis of 4-Chloro-6-(chloromethyl)pyrimidine

The dried 6-(hydroxymethyl)-4-methyl-pyrimidin-4(1H)-one is suspended in a suitable solvent, such as toluene, and treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mixture is heated at reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

The purified 4-(chloromethyl)-6-methylpyrimidine free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane), and a solution of hydrogen chloride in the same solvent is added dropwise with stirring. The resulting precipitate, 4-(chloromethyl)-6-methylpyrimidine hydrochloride, is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Reactivity and Mechanistic Considerations

The synthetic utility of 4-(chloromethyl)-6-methylpyrimidine hydrochloride stems from the differential reactivity of its two electrophilic centers: the carbon of the chloromethyl group and the chlorinated carbon atom on the pyrimidine ring.

dot

Caption: Competing nucleophilic substitution pathways.

The chloromethyl group is highly susceptible to SN2 reactions with a wide range of "soft" nucleophiles, such as amines, thiols, and carbanions. These reactions typically proceed under mild conditions and allow for the facile introduction of diverse side chains.

In contrast, the chloro-substituent on the pyrimidine ring is less reactive and generally requires more forcing conditions or the use of "hard" nucleophiles, such as alkoxides, to undergo nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and controlled functionalization of the molecule.

Applications in the Synthesis of Kinase Inhibitors

A primary application of 4-(chloromethyl)-6-methylpyrimidine hydrochloride and its analogs lies in the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, the natural substrate for kinases, while the side chains introduced via the chloromethyl group can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

While not a direct precursor, the structural motif of 4-(chloromethyl)-6-methylpyrimidine is closely related to intermediates used in the synthesis of the multi-targeted kinase inhibitor, Dasatinib. The synthesis of Dasatinib and other similar kinase inhibitors often involves the coupling of a substituted aminothiazole with a di-chlorinated pyrimidine derivative.[5]

dot

Caption: A generalized workflow for the utilization of 4-(chloromethyl)-6-methylpyrimidine hydrochloride in the synthesis of kinase inhibitors.

Spectroscopic Characterization

The structural elucidation of 4-(chloromethyl)-6-methylpyrimidine hydrochloride and its intermediates relies on standard spectroscopic techniques. While a comprehensive set of publicly available spectra for the title compound is limited, data from closely related analogs can provide valuable reference points.[3][6]

Table of Expected Spectroscopic Data

| Technique | Expected Features for 4-(Chloromethyl)-6-methylpyrimidine |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.5 ppm. - A singlet for the chloromethyl protons (CH₂Cl) around δ 4.5-5.0 ppm. - Signals for the pyrimidine ring protons in the aromatic region (δ 7.0-9.0 ppm). |

| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 20-25 ppm. - A signal for the chloromethyl carbon (CH₂Cl) around δ 45-50 ppm. - Signals for the pyrimidine ring carbons in the aromatic region (δ 120-170 ppm). |

| IR (Infrared) | - C-H stretching vibrations for the methyl and chloromethyl groups. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-Cl stretching vibration. |

| MS (Mass Spec.) | - A molecular ion peak corresponding to the free base (m/z for C₆H₇ClN₂). - Characteristic isotopic pattern for the presence of a chlorine atom. - Fragmentation patterns involving the loss of the chloromethyl group and cleavage of the pyrimidine ring. |

Conclusion and Future Perspectives

4-(Chloromethyl)-6-methylpyrimidine hydrochloride is a valuable and versatile building block in the arsenal of the medicinal chemist. Its dual reactivity allows for the efficient and controlled synthesis of a wide array of substituted pyrimidine derivatives, which are key components of many biologically active compounds, particularly in the realm of kinase inhibitor development. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

-

Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fused Pyrimidine Scaffolds from 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.

- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 15(01), 0001-0001.

- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. BenchChem.

-

Chemsrc. (2025). CAS#:64994-45-2 | 4-chloro-2-(chloromethyl)-6-methylpyrimidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloromethylpyridine hydrochloride. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 2-(Chloromethyl)

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

-

PubChem. (n.d.). 4-Chloro-6-methylpyrimidine. Retrieved from [Link]

- Natural Sciences Publishing. (2016). Chemistry of Thienopyrimidines and Their Biological Applications.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.

- MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.

-

mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 4-(Chloromethyl)-6-methylpyrimidine HCl

Introduction & Mechanistic Overview

4-(Chloromethyl)-6-methylpyrimidine hydrochloride is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors (such as EGFR TK inhibitors) and other anti-proliferative pyrimidine hybrids[1].

The Causality of Reactivity:

The pyrimidine ring acts as a potent electron-withdrawing system. The nitrogen atoms in the aromatic ring pull electron density away from the carbon framework, rendering the benzylic-like chloromethyl position exceptionally electrophilic. This electronic activation facilitates rapid and highly efficient bimolecular nucleophilic substitution (

The "HCl Salt" Factor: This reagent is commercially supplied as a hydrochloride salt to prevent auto-alkylation and enhance shelf-life. Experimental Causality: The stoichiometry of the base is the most critical parameter in any protocol using this reagent. The first equivalent of base strictly serves to neutralize the HCl salt, liberating the free 4-(chloromethyl)-6-methylpyrimidine[2]. Failure to account for this neutralization equivalent will result in the protonation of the incoming nucleophile (especially amines), drastically reducing the reaction yield and stalling conversion.

Experimental Design & Self-Validating Systems

To ensure a self-validating workflow, researchers must select bases and solvents tailored to the specific nucleophile:

-

Amines (N-Alkylation): Require mild to moderate bases (DIPEA,

) in polar aprotic solvents (MeCN, DMF)[2]. -

Thiols (S-Alkylation): Highly nucleophilic; require only mild bases (

, TEA) and can proceed at room temperature[1]. -

Alcohols/Phenols (O-Alkylation): Less nucleophilic; require stronger bases (

, NaH) and elevated temperatures to drive the reaction.

Self-Validation Checkpoints:

-

TLC Monitoring: The pyrimidine core is highly UV-active at 254 nm. The starting material will typically run higher (less polar) than N-alkylated products but lower than O-alkylated ethers on normal-phase silica.

-

LC-MS Analysis: The starting material exhibits a distinct 3:1 isotopic ratio due to the

isotopes. Successful substitution is confirmed by the disappearance of this isotopic cluster and the emergence of the

Reaction Workflow Visualization

Workflow for the nucleophilic substitution of 4-(Chloromethyl)-6-methylpyrimidine HCl.

Step-by-Step Methodologies

Protocol A: N-Alkylation (Primary and Secondary Amines)

This protocol is optimized for aliphatic and aromatic amines, commonly used in synthesizing aminopyrimidine hybrids[1].

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-(chloromethyl)-6-methylpyrimidine HCl (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (5.0 mL).

-

Neutralization & Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise at room temperature. Causality: 1.0 eq neutralizes the pyrimidine HCl salt, 1.0 eq neutralizes the HCl generated during the

reaction, and 0.5 eq acts as a kinetic buffer to ensure the amine remains unprotonated[2]. -

Nucleophile Addition: Add the amine nucleophile (1.1 eq, 1.1 mmol) to the stirring solution.

-

Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4–8 hours. Monitor via LC-MS until the starting material is consumed.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous

(2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: S-Alkylation (Thiols)

Thiols are highly reactive soft nucleophiles. This reaction proceeds rapidly at room temperature[1].

-

Preparation: Dissolve the thiol nucleophile (1.0 eq, 1.0 mmol) in anhydrous DMF or Ethanol (5.0 mL).

-

Deprotonation: Add anhydrous

(2.2 eq, 2.2 mmol) and stir for 15 minutes at room temperature to generate the highly nucleophilic thiolate anion. -

Electrophile Addition: Add 4-(chloromethyl)-6-methylpyrimidine HCl (1.0 eq, 1.0 mmol) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours. Self-Validation: The reaction mixture will often turn cloudy as KCl precipitates.

-

Workup: Quench with ice-cold water (20 mL). If the product precipitates, collect via vacuum filtration and wash with cold water. Otherwise, extract with DCM (3 × 15 mL), wash the combined organics with water (3 × 15 mL) to remove DMF, dry over

, and concentrate.

Protocol C: O-Alkylation (Phenols and Alcohols)

Oxygen nucleophiles are harder and less reactive toward benzylic halides, requiring stronger bases and heat.

-

Preparation: Dissolve the alcohol or phenol (1.2 eq, 1.2 mmol) in anhydrous DMF (5.0 mL) under nitrogen and cool to 0 °C.

-

Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq, 2.5 mmol) in portions. Caution: Evolves

gas. Stir for 30 minutes at 0 °C until gas evolution ceases. -

Electrophile Addition: Add 4-(chloromethyl)-6-methylpyrimidine HCl (1.0 eq, 1.0 mmol) slowly.

-

Reaction: Allow the reaction to warm to room temperature, then heat to 80 °C for 6–12 hours.

-

Workup: Cool to 0 °C and carefully quench with saturated aqueous

(10 mL). Extract with EtOAc (3 × 15 mL). Wash the organic layer with 5% aqueous LiCl (3 × 15 mL) to thoroughly remove DMF. Dry, concentrate, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters for substituting 4-(Chloromethyl)-6-methylpyrimidine HCl across different nucleophile classes:

| Nucleophile Class | Representative Reagent | Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Expected Yield |

| Aliphatic Amine | Morpholine | MeCN | DIPEA (2.5 eq) | 60 | 4 - 6 | 75 - 90% |

| Aromatic Amine | Aniline | DMF | 80 | 8 - 12 | 60 - 80% | |

| Thiol | Thiophenol | EtOH / DMF | RT | 2 - 4 | 85 - 95% | |

| Phenol | 4-Fluorophenol | DMF | 80 | 6 - 8 | 70 - 85% | |

| Aliphatic Alcohol | Benzyl Alcohol | DMF | NaH (2.5 eq) | 80 | 12 - 16 | 50 - 70% |

References

- Title: An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)

- Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: RSC Publishing URL

Sources

Synthesis of Vitamin B1 analogs using 4-(Chloromethyl)-6-methylpyrimidine hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis of TPP-dependent enzyme inhibitors using 4-(Chloromethyl)-6-methylpyrimidine hydrochloride.

Overview & Rationale

Vitamin B1 (thiamine) is an essential cofactor for critical metabolic enzymes, most notably the Pyruvate Dehydrogenase Complex (PDHC). The strategic synthesis of thiamine analogs (antivitamins) represents a major avenue in drug development, particularly for targeting altered metabolic pathways in oncology and infectious diseases[1].

Native thiamine relies heavily on the 4-amino group of its pyrimidine ring. In the enzyme active site, this amino group acts as an intramolecular general base, facilitating the deprotonation of the thiazolium C2 proton to form the catalytically active ylide[1].

By substituting the native pyrimidine precursor with 4-(Chloromethyl)-6-methylpyrimidine hydrochloride , we can synthesize a novel "desamino" analog. Because this molecule lacks the critical 4-amino group, it can still be phosphorylated in vivo and bind competitively to TPP-dependent enzymes, but it completely fails to form the active ylide. Consequently, it acts as a potent, dead-end competitive inhibitor[2].

Mechanism of competitive inhibition of PDHC by the synthesized desamino thiamine analog.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and product purity, the experimental design must account for the intrinsic reactivity of the precursors:

-

Why use the Hydrochloride Salt? Chloromethyl pyrimidines are potent alkylating agents. In their free-base form, the nucleophilic nitrogen atoms on the pyrimidine ring can attack the chloromethyl group of adjacent molecules, leading to rapid self-condensation and polymerization. The hydrochloride salt protonates the pyrimidine ring, rendering it non-nucleophilic and ensuring long-term shelf stability.

-

Why Pre-Reaction Free-Basing? To initiate the SN2 quaternization with the thiazole, the pyrimidine must be neutralized. While one could add an amine base (e.g., DIPEA) directly to the reaction mixture, this generates DIPEA·HCl, which often co-precipitates with the highly polar thiazolium product. By performing a mild aqueous extraction with NaHCO₃ immediately prior to the reaction, we isolate the reactive free base and eliminate salt contamination, establishing a self-validating system for high-purity isolation.

Reaction Components & Stoichiometry

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in Reaction |

| 4-(Chloromethyl)-6-methylpyrimidine HCl | 179.05 | 1.0 eq | 1.79 g | Electrophile (Precursor) |

| 4-Methyl-5-(2-hydroxyethyl)thiazole | 143.21 | 1.1 eq | 1.57 g (1.33 mL) | Nucleophile |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Excess | ~10 mL (Sat. Aq.) | Mild Neutralizing Base |

| Dichloromethane (DCM) | 84.93 | N/A | 3 x 20 mL | Extraction Solvent |

| Acetonitrile (Anhydrous) | 41.05 | N/A | 15 mL | Reaction Solvent |

Experimental Workflow

Workflow for the synthesis of the Vitamin B1 analog via SN2 quaternization.

Phase 1: In Situ Free-Basing of the Pyrimidine Precursor

-

Suspend 4-(Chloromethyl)-6-methylpyrimidine hydrochloride (1.79 g, 10 mmol) in 20 mL of cold distilled water in a separatory funnel.

-

Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8. (Causality: Gentle neutralization prevents hydroxide-mediated hydrolysis of the chloromethyl group).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Evaporate the DCM under reduced pressure at a low temperature (<30°C).

-

Self-Validation Check: A pale yellow oil or low-melting solid should remain. Proceed immediately to Phase 2 to prevent self-alkylation.

-

Phase 2: SN2 Quaternization

-

Dissolve the freshly prepared free base in 15 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Add 4-methyl-5-(2-hydroxyethyl)thiazole (1.57 g, 11 mmol) to the solution. (Causality: A slight excess of the thiazole ensures complete consumption of the highly reactive pyrimidine alkylating agent).

-

Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 18-24 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The pyrimidine precursor (high Rf) will disappear, and the product will appear as a UV-active baseline spot due to its permanent positive charge.

Phase 3: Isolation and Purification

-

Cool the reaction mixture to room temperature. The product may begin to precipitate as a fine powder directly from the acetonitrile.

-

Add 30 mL of cold diethyl ether dropwise while stirring vigorously to drive the complete precipitation of the thiazolium chloride salt.

-

Filter the precipitate under vacuum and wash the filter cake with cold diethyl ether (2 x 10 mL).

-

Recrystallize the crude product from a minimal amount of hot absolute ethanol by slowly adding diethyl ether until turbidity is reached.

-

Self-Validation Check: This step yields a highly pure, crystalline white-to-off-white solid, confirming the successful removal of unreacted thiazole.

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action / Optimization |

| Low Yield / Black Tar Formation | Pyrimidine free base self-condensed prior to reaction. | Minimize time between Phase 1 and Phase 2. Ensure DCM evaporation is kept below 30°C. |

| Product fails to precipitate | High solubility of the specific analog in acetonitrile. | Evaporate 50% of the acetonitrile under vacuum before adding the cold diethyl ether. |

| Impure TLC (Multiple baseline spots) | Hydrolysis of the chloromethyl group during Phase 1. | Ensure the aqueous extraction is kept cold and do not exceed pH 8 during neutralization. |

References

- Source: nih.

- Source: rsc.

Sources

- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Reaction conditions for alkylating amines with 4-(Chloromethyl)-6-methylpyrimidine HCl

An Application Guide for the N-Alkylation of Amines with 4-(Chloromethyl)-6-methylpyrimidine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents. The ability to functionalize this heterocycle is paramount for tuning the pharmacological properties of lead compounds. 4-(Chloromethyl)-6-methylpyrimidine, provided as its hydrochloride salt, is a key building block that enables the introduction of a diverse range of functionalities at the 4-position via its reactive chloromethyl group. This guide provides an in-depth analysis of the N-alkylation reaction between this reagent and various primary and secondary amines, offering detailed protocols, mechanistic insights, and expert advice to navigate this crucial synthetic transformation.

Pillar 1: The Reaction Mechanism and Its Implications

The primary pathway for the alkylation of amines with 4-(chloromethyl)-6-methylpyrimidine is a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon (the carbon in the -CH₂Cl group), making it highly susceptible to nucleophilic attack.[1]

The reaction proceeds via a single, concerted step where the amine's lone pair of electrons attacks the carbon atom, simultaneously displacing the chloride ion as a leaving group.

Sources

Procedure for converting 4-(Chloromethyl)-6-methylpyrimidine HCl to free base

Procedure for the Conversion of 4-(Chloromethyl)-6-methylpyrimidine HCl to its Free Base

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the protocol for the efficient conversion of 4-(Chloromethyl)-6-methylpyrimidine hydrochloride to its corresponding free base. The hydrochloride salt form of this crucial synthetic intermediate can be incompatible with certain reaction conditions, particularly those involving nucleophilic substitution or base-sensitive reagents. This protocol provides a robust and reliable method for the preparation of the free base, ensuring its suitability for a wide range of downstream applications in medicinal chemistry and materials science. The scientific rationale behind each step is thoroughly explained, and troubleshooting strategies are provided to ensure a high rate of success.

Introduction

4-(Chloromethyl)-6-methylpyrimidine is a valuable building block in organic synthesis, serving as a precursor for a diverse array of substituted pyrimidines. These pyrimidine derivatives are of significant interest in drug discovery due to their prevalence in biologically active molecules. The compound is often supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated pyrimidine ring in the hydrochloride salt form can interfere with subsequent chemical transformations.[1] Therefore, a quantitative conversion to the free base is a critical prerequisite for many synthetic routes.

This application note provides a detailed, step-by-step procedure for the neutralization of 4-(Chloromethyl)-6-methylpyrimidine HCl using a mild inorganic base, followed by a liquid-liquid extraction to isolate the pure free base.

Scientific Rationale and Key Considerations

The conversion of the hydrochloride salt to the free base is an acid-base extraction process.[2] The pyrimidine ring, being a heterocyclic amine, is protonated in the hydrochloride salt. To deprotonate it, a base is required. The choice of base is critical; it must be strong enough to deprotonate the pyrimidine but not so strong as to cause unwanted side reactions.

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended base for this procedure. The bicarbonate anion is sufficiently basic to neutralize the hydrochloride salt of the pyrimidine. The pKa of the conjugate acid of pyrimidine is approximately 1.[3] Carbonic acid (H₂CO₃), the conjugate acid of bicarbonate, has a pKa of about 6.4. This significant pKa difference ensures that the equilibrium of the acid-base reaction lies far to the side of the deprotonated pyrimidine free base. The use of a saturated solution also helps to "salt out" the organic product from the aqueous phase, increasing the efficiency of the extraction.[4]

The reaction produces carbonic acid, which is in equilibrium with carbon dioxide and water.[4][5] The evolution of CO₂ gas is a visual indicator of the reaction's progress and necessitates careful pressure equalization during the extraction process.

Ethyl acetate is chosen as the organic solvent for extraction due to its good solvating power for the pyrimidine free base and its immiscibility with water.[6][7] It also has a relatively low boiling point, which facilitates its removal at the final stage.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 4-(Chloromethyl)-6-methylpyrimidine HCl | ≥95% | e.g., Sigma-Aldrich, TCI | Store under inert gas, protected from moisture.[8][9][10] |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Any major supplier | |

| Ethyl Acetate (EtOAc) | ACS Grade | Any major supplier | |

| Deionized Water | High Purity | In-house or purchased | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Any major supplier | |

| TLC Plates | Silica Gel 60 F₂₅₄ | e.g., Merck, MilliporeSigma | |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Any major supplier | For NMR analysis. |

Health and Safety

4-(Chloromethyl)-6-methylpyrimidine and its hydrochloride salt are classified as hazardous substances.[11][12] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.[11] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[8][9][11][12]

Experimental Protocol

Preparation of Saturated Sodium Bicarbonate Solution

-

To 100 mL of deionized water in a beaker, add sodium bicarbonate with stirring until no more solid dissolves.

-

Allow the excess solid to settle. The clear supernatant is the saturated solution.

Conversion to Free Base and Extraction

-

Weigh 1.0 g of 4-(Chloromethyl)-6-methylpyrimidine HCl and dissolve it in 20 mL of deionized water in a 125 mL separatory funnel.

-

Slowly add 20 mL of the saturated sodium bicarbonate solution to the separatory funnel. Caution: Carbon dioxide gas will evolve. Swirl the funnel gently and vent frequently to release the pressure.[5]

-

Continue adding the bicarbonate solution until the effervescence ceases. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH ~8-9).

-

Add 30 mL of ethyl acetate to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any residual pressure.

-

Allow the layers to separate. The top layer is the organic phase containing the free base, and the bottom layer is the aqueous phase.

-

Drain the lower aqueous layer and set it aside.

-

Wash the organic layer with 15 mL of deionized water by shaking and allowing the layers to separate. Drain and discard the aqueous wash.

-

Repeat the wash with 15 mL of saturated sodium chloride solution (brine) to aid in the removal of dissolved water from the organic layer.[2]

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

Add approximately 1-2 g of anhydrous sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together if the solution is dry.

-

Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask.

-

Remove the ethyl acetate using a rotary evaporator at a bath temperature of 30-40 °C.

-

The resulting residue is the 4-(Chloromethyl)-6-methylpyrimidine free base.

Workflow Diagram

Caption: Workflow for the conversion of 4-(Chloromethyl)-6-methylpyrimidine HCl to its free base.

Characterization and Quality Control

Thin Layer Chromatography (TLC)

TLC is an effective technique to monitor the completion of the conversion.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.[13]

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the free base.[13]

-

Visualization: The spots can be visualized under UV light (254 nm) or by staining with an appropriate reagent such as potassium permanganate.[14]

-

Procedure: Spot the starting hydrochloride salt (dissolved in a polar solvent like methanol), the reaction mixture, and the final product on the same TLC plate. The free base should have a higher Rf value than the hydrochloride salt. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the free base can be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should be recorded in CDCl₃. The chemical shifts will differ from those of the hydrochloride salt. For comparison, the ¹H NMR spectrum of the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shows characteristic singlets for the methyl group, the chloromethyl group, and the aromatic proton.[15] A similar pattern is expected for 4-(Chloromethyl)-6-methylpyrimidine.

Melting Point

The melting point of the purified free base should be determined and compared to literature values if available. For a related compound, 4-Chloro-6-(chloromethyl)pyrimidin-2-amine, the melting point is reported as 126-128 °C.[16]

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete conversion (starting material present on TLC) | Insufficient amount of sodium bicarbonate added. | Add more saturated sodium bicarbonate solution to the reaction mixture and re-extract. |

| Low yield of free base | Incomplete extraction from the aqueous layer. | Perform additional extractions of the aqueous layer with ethyl acetate. |

| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |

| Product is an oil or wet solid after solvent removal | Incomplete drying of the organic layer. | Ensure sufficient anhydrous sodium sulfate was used. If necessary, redissolve the product in ethyl acetate and re-dry. |

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the conversion of 4-(Chloromethyl)-6-methylpyrimidine HCl to its free base. By following these steps, researchers can reliably obtain high-purity free base, ready for use in a variety of synthetic applications. The detailed explanation of the underlying chemical principles and the inclusion of troubleshooting tips will aid in the successful implementation of this important preparative step.

References

-

Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Retrieved from [Link]

-

Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

-

LookChem. (n.d.). 4-Chloro-6-(chloromethyl)pyrimidin-2-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

ResearchGate. (2021, May). Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen. Retrieved from [Link]

-

Health Sciences. (2025, February 20). Saturated solution of sodium bicarbonate: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (2024, July 14). What is sodium bicarbonate solution concentration for extraction in lab?. Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

FooDB. (2011, September 21). Showing Compound Pyrimidine (FDB023153). Retrieved from [Link]

-

Journal of Molecular Science. (2025, June 24). pdf. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

-

PowerPoint Presentation. (n.d.). Retrieved from [Link]

-

Bentham Science. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(chloromethyl)-2-methoxy-6-methylpyrimidine (C7H9ClN2O). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde.

-

PubChem. (n.d.). Pyrimidine hydrochloride | C4H5ClN2 | CID 21910562. Retrieved from [Link]

-

PMC. (n.d.). Identification of active compounds in ethyl acetate, chloroform, and N-hexane extracts from peels of Citrus aurantifolia from Maribaya, West Java, Indonesia. Retrieved from [Link]

-

Reddit. (2023, June 16). Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work? TsOH should predominantly protonate the aniline leaving it non-nucleophilic. The amounts of activated (protonated) pyrimidine and free aniline should be low. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Sensitive and validated TLC densitometry. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

-

CancerNetwork. (2020, November 11). Neutralizing Intratumoral pH May Improve Responses to Immunotherapy. Retrieved from [Link]

-

AWS. (n.d.). An Introduction to Planar Chromatography and Its Application to Natural Products Isolation. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

- 1. Pyrimidine hydrochloride | C4H5ClN2 | CID 21910562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-METHYL-6-CHLORO PYRIMIDINE | 3435-25-4 [chemicalbook.com]

- 7. Identification of active compounds in ethyl acetate, chloroform, and N-hexane extracts from peels of Citrus aurantifolia from Maribaya, West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.nl [fishersci.nl]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. mdpi.com [mdpi.com]

- 16. 4-Chloro-6-(chloromethyl)pyrimidin-2-amine|lookchem [lookchem.com]

Using 4-(Chloromethyl)-6-methylpyrimidine HCl in heterocyclic compound synthesis

Application Note: 4-(Chloromethyl)-6-methylpyrimidine HCl in Advanced Heterocyclic Synthesis

Executive Summary

4-(Chloromethyl)-6-methylpyrimidine hydrochloride (CAS 1956335-44-6) is a highly versatile, electrophilic building block widely utilized in the synthesis of complex heterocyclic compounds[1]. Featuring a reactive benzylic-like chloromethyl group attached to an electron-deficient pyrimidine core, this reagent serves as a foundational intermediate for both pharmaceutical drug discovery and agrochemical development[2][3]. This application note details the mechanistic principles, optimized workflows, and self-validating protocols for utilizing this compound in nucleophilic substitution reactions.

Mechanistic Profiling & Reactivity Dynamics

The synthetic utility of 4-(chloromethyl)-6-methylpyrimidine is driven by the pronounced electrophilicity of its chloromethyl carbon[3].

-

Electronic Activation: The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks via inductive and resonance effects. This electron-withdrawing nature significantly increases the partial positive charge (

) on the adjacent chloromethyl carbon, lowering the activation energy required for bimolecular nucleophilic substitution (S -

Salt Form Causality: The compound is typically supplied and stored as a hydrochloride salt to prevent premature degradation or intermolecular self-alkylation. During synthesis, an exogenous base (such as K

CO

Reaction pathways of 4-(chloromethyl)-6-methylpyrimidine HCl via SN2 substitution.

Primary Application Workflows

-

Pharmaceuticals (Kinase Inhibitor Scaffolds): N-alkylation of the chloromethyl group with aliphatic or aromatic amines yields aminomethylpyrimidine derivatives. These structural motifs are critical in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors and Aurora kinase inhibitors[3][4]. The pyrimidine core effectively mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase active site, while the functionalized aminomethyl tail extends into adjacent hydrophobic pockets to dictate target selectivity[3][4].

-

Agrochemicals (Broad-Spectrum Fungicides): O-alkylation via the reaction of the chloromethyl group with phenols or alcohols (often requiring a strong base like NaH to form the alkoxide/phenoxide) yields ether derivatives[2][3]. These pyrimidine ethers exhibit potent fungicidal activity and are commercially developed to control devastating crop pathogens, including Pyricularia oryzae (rice blast) and Botrytis cinerea (gray mold)[2].

Self-Validating Experimental Protocol: N-Alkylation

The following protocol outlines a self-validating system for the N-alkylation of 4-(chloromethyl)-6-methylpyrimidine HCl with a primary amine. Every step is designed with inherent causality and checkpoints to ensure scientific integrity.

Step 1: Reagent Preparation & Solvation

-

Action: Suspend 4-(chloromethyl)-6-methylpyrimidine HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-